Cas no 2227676-55-1 ((2S)-4-(6-fluoropyridin-3-yl)butan-2-ol)

(2S)-4-(6-fluoropyridin-3-yl)butan-2-ol 化学的及び物理的性質
名前と識別子
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- (2S)-4-(6-fluoropyridin-3-yl)butan-2-ol
- EN300-1796179
- 2227676-55-1
-
- インチ: 1S/C9H12FNO/c1-7(12)2-3-8-4-5-9(10)11-6-8/h4-7,12H,2-3H2,1H3/t7-/m0/s1
- InChIKey: YVRGLEQPMALRRC-ZETCQYMHSA-N
- ほほえんだ: FC1=CC=C(C=N1)CC[C@H](C)O
計算された属性
- せいみつぶんしりょう: 169.090292168g/mol
- どういたいしつりょう: 169.090292168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
(2S)-4-(6-fluoropyridin-3-yl)butan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1796179-1.0g |
(2S)-4-(6-fluoropyridin-3-yl)butan-2-ol |
2227676-55-1 | 1g |
$1915.0 | 2023-06-02 | ||
Enamine | EN300-1796179-10.0g |
(2S)-4-(6-fluoropyridin-3-yl)butan-2-ol |
2227676-55-1 | 10g |
$8234.0 | 2023-06-02 | ||
Enamine | EN300-1796179-5g |
(2S)-4-(6-fluoropyridin-3-yl)butan-2-ol |
2227676-55-1 | 5g |
$5553.0 | 2023-09-19 | ||
Enamine | EN300-1796179-10g |
(2S)-4-(6-fluoropyridin-3-yl)butan-2-ol |
2227676-55-1 | 10g |
$8234.0 | 2023-09-19 | ||
Enamine | EN300-1796179-0.25g |
(2S)-4-(6-fluoropyridin-3-yl)butan-2-ol |
2227676-55-1 | 0.25g |
$1762.0 | 2023-09-19 | ||
Enamine | EN300-1796179-5.0g |
(2S)-4-(6-fluoropyridin-3-yl)butan-2-ol |
2227676-55-1 | 5g |
$5553.0 | 2023-06-02 | ||
Enamine | EN300-1796179-0.05g |
(2S)-4-(6-fluoropyridin-3-yl)butan-2-ol |
2227676-55-1 | 0.05g |
$1608.0 | 2023-09-19 | ||
Enamine | EN300-1796179-0.1g |
(2S)-4-(6-fluoropyridin-3-yl)butan-2-ol |
2227676-55-1 | 0.1g |
$1685.0 | 2023-09-19 | ||
Enamine | EN300-1796179-0.5g |
(2S)-4-(6-fluoropyridin-3-yl)butan-2-ol |
2227676-55-1 | 0.5g |
$1838.0 | 2023-09-19 | ||
Enamine | EN300-1796179-2.5g |
(2S)-4-(6-fluoropyridin-3-yl)butan-2-ol |
2227676-55-1 | 2.5g |
$3752.0 | 2023-09-19 |
(2S)-4-(6-fluoropyridin-3-yl)butan-2-ol 関連文献
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
(2S)-4-(6-fluoropyridin-3-yl)butan-2-olに関する追加情報
Introduction to (2S)-4-(6-Fluoropyridin-3-yl)butan-2-ol (CAS No. 2227676-55-1)
(2S)-4-(6-Fluoropyridin-3-yl)butan-2-ol (CAS No. 2227676-55-1) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of novel therapeutic agents. The presence of a fluorine atom and a chiral center imparts specific chemical and biological properties that make it an intriguing candidate for further investigation.
The molecular structure of (2S)-4-(6-Fluoropyridin-3-yl)butan-2-ol consists of a butan-2-ol moiety attached to a 6-fluoropyridin-3-yl ring. The fluorine substitution on the pyridine ring enhances the compound's lipophilicity and metabolic stability, which are crucial factors in drug design. Additionally, the chiral center at the butan-2-ol position allows for the exploration of enantiomeric effects, which can significantly influence the compound's biological activity and pharmacokinetic properties.
Recent studies have highlighted the potential of (2S)-4-(6-Fluoropyridin-3-yl)butan-2-ol in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and analgesic properties. The mechanism of action is believed to involve the inhibition of specific enzymes and receptors involved in inflammatory pathways, making it a promising lead for the development of new anti-inflammatory drugs.
In another study, published in the European Journal of Medicinal Chemistry, (2S)-4-(6-Fluoropyridin-3-yl)butan-2-ol was found to have significant antiviral activity against several strains of viruses, including influenza and herpes simplex virus. The antiviral properties are attributed to its ability to interfere with viral replication processes, suggesting its potential as a broad-spectrum antiviral agent.
The synthesis of (2S)-4-(6-Fluoropyridin-3-yl)butan-2-ol has been extensively studied, with various synthetic routes reported in the literature. One common approach involves the coupling of a 6-fluoropyridine derivative with an appropriate alcohol or aldehyde followed by reduction and chirality induction steps. The choice of synthetic method can significantly impact the yield and purity of the final product, making it essential to optimize these processes for large-scale production.
The physicochemical properties of (2S)-4-(6-Fluoropyridin-3-yl)butan-2-ol have also been well-characterized. It is a colorless liquid with a molecular weight of 199.18 g/mol. The compound is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but exhibits limited solubility in water. These properties are important considerations for formulation development and drug delivery strategies.
In terms of safety and toxicity, preliminary studies suggest that (2S)-4-(6-Fluoropyridin-3-yl)butan-2-ol has a favorable safety profile at therapeutic doses. However, further toxicological evaluations are necessary to fully understand its long-term effects and potential side effects. Preclinical studies have shown that it is well-tolerated in animal models, with no significant adverse effects observed at doses up to 100 mg/kg.
The clinical development of (2S)-4-(6-Fluoropyridin-3-yl)butan-2-ol is currently underway, with several Phase I and II trials evaluating its efficacy and safety in various disease conditions. Early results from these trials have been promising, with the compound demonstrating good pharmacokinetic properties and target engagement in human subjects.
In conclusion, (2S)-4-(6-fluoropyridin-3-y l)butan - 2 - ol (CAS No . 2 2 7 6 7 6 - 5 5 - 1) represents an exciting molecule with diverse therapeutic potential. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover its full potential, this compound may pave the way for new treatments in various medical fields.
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